(5Z)-5-(3-chlorobenzylidene)-2-[4-(prop-2-en-1-yloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5Z)-5-[(3-CHLOROPHENYL)METHYLIDENE]-2-[4-(PROP-2-EN-1-YLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule featuring a triazolo-thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-CHLOROPHENYL)METHYLIDENE]-2-[4-(PROP-2-EN-1-YLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with 4-(prop-2-en-1-yloxy)aniline to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the triazolo-thiazole core structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(3-CHLOROPHENYL)METHYLIDENE]-2-[4-(PROP-2-EN-1-YLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: Halogenation and nitration reactions can introduce additional functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
(5Z)-5-[(3-CHLOROPHENYL)METHYLIDENE]-2-[4-(PROP-2-EN-1-YLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has several scientific research applications:
Mechanism of Action
The mechanism of action of (5Z)-5-[(3-CHLOROPHENYL)METHYLIDENE]-2-[4-(PROP-2-EN-1-YLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in dye and herbicide production.
Heparinoid Compounds: Structurally similar to heparin, used for their anticoagulant properties.
Uniqueness
(5Z)-5-[(3-CHLOROPHENYL)METHYLIDENE]-2-[4-(PROP-2-EN-1-YLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: stands out due to its unique triazolo-thiazole core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H14ClN3O2S |
---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
(5Z)-5-[(3-chlorophenyl)methylidene]-2-(4-prop-2-enoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H14ClN3O2S/c1-2-10-26-16-8-6-14(7-9-16)18-22-20-24(23-18)19(25)17(27-20)12-13-4-3-5-15(21)11-13/h2-9,11-12H,1,10H2/b17-12- |
InChI Key |
ANQASYDJPDNLOJ-ATVHPVEESA-N |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC(=CC=C4)Cl)/SC3=N2 |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=CC=C4)Cl)SC3=N2 |
Origin of Product |
United States |
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